molecular formula C7H11NO4 B1657326 1-(Carboxymethyl)proline CAS No. 5626-40-4

1-(Carboxymethyl)proline

Cat. No.: B1657326
CAS No.: 5626-40-4
M. Wt: 173.17
InChI Key: ZCIXWIPMALYWJT-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)proline is an organic compound belonging to the class of proline derivatives It is characterized by the presence of a carboxymethyl group attached to the proline ring

Biochemical Analysis

Biochemical Properties

1-(Carboxymethyl)proline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is involved in proline metabolism, a key pathway in the metabolic rewiring that sustains cell proliferation, survival, and metastatic spread . The proline biosynthetic enzyme, pyrroline-5-carboxylate reductase (PYCR), catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline . This suggests that this compound may interact with PYCR and other enzymes involved in proline metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully understood. Proline metabolism, which this compound is likely involved in, plays a significant role in cellular function. It impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria . Therefore, it’s plausible that this compound could influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its involvement in proline metabolism, it’s likely that it exerts its effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it may bind to enzymes like PYCR, influencing their activity and thus the metabolic pathways they are involved in .

Metabolic Pathways

This compound is likely involved in proline metabolism, a central pathway in cellular metabolism . This pathway involves several enzymes and cofactors, and impacts metabolic flux and metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)proline typically involves the coupling of engineered crotonases with an alkylmalonyl-CoA synthetase. This method enables the stereoselective preparation of 5- and 6-membered N-heterocycles functionalized with alkyl-substituted carboxymethyl side chains. The process starts from achiral alkyl-substituted malonic acids and L-amino acid semialdehydes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves biocatalytic routes using engineered enzymes to achieve high stereoselectivity and yield. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxymethyl group to a hydroxymethyl group.

    Substitution: The carboxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions include oxo derivatives, hydroxymethyl derivatives, and various substituted proline derivatives.

Scientific Research Applications

1-(Carboxymethyl)proline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    L-Proline: A naturally occurring amino acid with similar structural features.

    L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid.

    Trans-4-hydroxy-L-proline: A component of mammalian collagen.

Uniqueness: 1-(Carboxymethyl)proline is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to participate in stereoselective synthesis and its role in antibiotic biosynthesis set it apart from other proline derivatives .

Properties

IUPAC Name

1-(carboxymethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-8-3-1-2-5(8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIXWIPMALYWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668398
Record name 1-(Carboxymethyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-40-4
Record name 2-Carboxy-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5626-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Carboxymethyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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